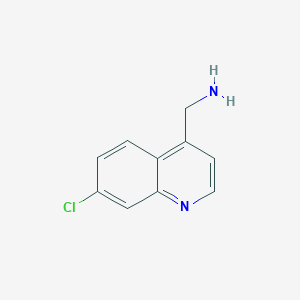

4-Quinolinemethanamine, 7-chloro-

説明

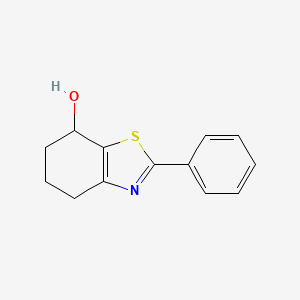

4-Quinolinemethanamine, 7-chloro-, also known as 4-aminomethyl quinoline hydrochloride, is a chemical compound with the empirical formula C10H10N2 · HCl . It has a molecular weight of 194.66 .

Synthesis Analysis

The synthesis of 7-chloro-4-aminoquinoline derivatives has been achieved by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis

The molecular structure of 4-Quinolinemethanamine, 7-chloro- has been elucidated from FTIR, 1H, and 13C NMR, and mass spectra . The FTIR spectra of the synthesized derivatives demonstrated characteristic bands of N=C bond at 1505–1610 cm –1 . The 1H NMR spectra of the compounds exhibited a singlet in the range of 8.98–8.92 ppm attributed to the secondary amino group and a triplet in the range of 8.24–8.10 ppm characteristic to the imine group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-chloro-4-aminoquinoline derivatives include a nucleophilic aromatic substitution reaction followed by the formation of Schiff bases . The nucleophilic aromatic substitution reaction involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes . The resulting intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to form the corresponding Schiff bases .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Quinolinemethanamine, 7-chloro- include its empirical formula (C10H10N2 · HCl), molecular weight (194.66), and its form as a solid .作用機序

While the specific mechanism of action for 4-Quinolinemethanamine, 7-chloro- is not mentioned in the search results, it’s worth noting that 4-Aminoquinoline nucleus have been found ubiquitously in nature and are used in designing bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .

Safety and Hazards

The safety information for 4-Quinolinemethanamine, 7-chloro- includes hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating specific target organ toxicity - single exposure .

将来の方向性

The future directions for 4-Quinolinemethanamine, 7-chloro- could involve further exploration of its potential as a bioactive compound. For instance, the synthesis of molecular hybrids containing different moieties which are representatives of known or putative antimalarial compounds is presently being extensively explored . The findings of the in vitro antibacterial and molecular docking analysis suggested that compound 8 might be considered a hit compound for further analysis as antibacterial and anticancer drug .

特性

IUPAC Name |

(7-chloroquinolin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSYNOSHZBJPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。